molecular formula C9H10ClN3O B14782463 3''-Chloroacetophenone semicarbazone

3''-Chloroacetophenone semicarbazone

Cat. No.: B14782463
M. Wt: 211.65 g/mol
InChI Key: FMBJODQYWAEYGJ-UHFFFAOYSA-N
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Description

3’-Chloroacetophenone semicarbazone is a chemical compound with the molecular formula C9H10ClN3O and a molecular weight of 211.65 g/mol . It is a derivative of acetophenone, where the acetophenone moiety is substituted with a semicarbazone group and a chlorine atom at the 3’ position of the phenyl ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’-Chloroacetophenone semicarbazone is typically synthesized through the condensation reaction of 3’-chloroacetophenone with semicarbazide . The reaction is carried out in the presence of methanol and glacial acetic acid as solvents. The mixture is heated to facilitate the reaction, and the product is then isolated and purified.

Industrial Production Methods: While specific industrial production methods for 3’-Chloroacetophenone semicarbazone are not extensively documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of efficient purification techniques such as recrystallization or chromatography is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3’-Chloroacetophenone semicarbazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the semicarbazone group to amines.

    Substitution: The chlorine atom at the 3’ position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of substituted acetophenone derivatives.

Scientific Research Applications

3’-Chloroacetophenone semicarbazone has several applications in scientific research:

Comparison with Similar Compounds

    Acetophenone Semicarbazone: Similar structure but lacks the chlorine substitution.

    p-Chloroacetophenone Semicarbazone: Chlorine atom is at the para position instead of the meta position.

    Benzaldehyde Semicarbazone: Contains an aldehyde group instead of a ketone group.

Uniqueness: 3’-Chloroacetophenone semicarbazone is unique due to the presence of the chlorine atom at the 3’ position, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

[1-(3-chlorophenyl)ethylideneamino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c1-6(12-13-9(11)14)7-3-2-4-8(10)5-7/h2-5H,1H3,(H3,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBJODQYWAEYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)N)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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